molecular formula C21H27N3O3S B3870482 3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide

3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide

Cat. No. B3870482
M. Wt: 401.5 g/mol
InChI Key: RNYLCWXXELKFGX-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a morpholine ring, which is often used in drug design due to its polarity and ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D conformation would be influenced by the stereochemistry at the tetrahydrofuran ring .


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by the functional groups present. For example, the amide could undergo hydrolysis, and the thiophene could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-[(3-methylthiophen-2-yl)methylamino]-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15-5-10-28-20(15)12-22-17-4-2-3-16(11-17)21(25)23-18-13-27-14-19(18)24-6-8-26-9-7-24/h2-5,10-11,18-19,22H,6-9,12-14H2,1H3,(H,23,25)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYLCWXXELKFGX-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC(=C2)C(=O)NC3COCC3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CNC2=CC=CC(=C2)C(=O)N[C@H]3COC[C@@H]3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-methylthiophen-2-yl)methylamino]-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide
Reactant of Route 3
3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide
Reactant of Route 4
3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide
Reactant of Route 5
3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide
Reactant of Route 6
Reactant of Route 6
3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide

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